Cyclotridecasiloxane, hexacosamethyl-
Description
Structure
2D Structure
Properties
CAS No. |
23732-94-7 |
|---|---|
Molecular Formula |
C26H78O13Si13 |
Molecular Weight |
964.0 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16,18,18,20,20,22,22,24,24,26,26-hexacosamethyl-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecaoxa-2,4,6,8,10,12,14,16,18,20,22,24,26-tridecasilacyclohexacosane |
InChI |
InChI=1S/C26H78O13Si13/c1-40(2)27-41(3,4)29-43(7,8)31-45(11,12)33-47(15,16)35-49(19,20)37-51(23,24)39-52(25,26)38-50(21,22)36-48(17,18)34-46(13,14)32-44(9,10)30-42(5,6)28-40/h1-26H3 |
InChI Key |
JESOOKQYHPPUDI-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for Cyclotridecasiloxane, Hexacosamethyl
Approaches to Macrocyclic Siloxane Ring Formation
The formation of macrocyclic siloxane rings can be broadly categorized into two main approaches: targeted cyclization reactions and equilibrium-controlled reactions.
Targeted cyclization reactions aim to favor the intramolecular ring-closing of a linear precursor to form a specific cyclic molecule. google.com This often involves the reaction of a difunctional linear siloxane oligomer under conditions that promote the reaction of its two ends with each other, rather than with other molecules. google.com For the synthesis of cyclotridecasiloxane, hexacosamethyl-, a linear precursor with thirteen dimethylsiloxane units would be required.
The general principle involves the intramolecular condensation of a linear α,ω-dihydroxypolydimethylsiloxane of the appropriate length. The reaction can be represented as:
HO-[Si(CH₃)₂-O]₁₃-H → cyclo-[Si(CH₃)₂-O]₁₃ + H₂O
Key to the success of this approach is minimizing intermolecular reactions that lead to the formation of linear polymers. researchgate.net This is typically achieved through techniques that will be discussed in section 2.2.1.
An alternative and widely used industrial method for synthesizing cyclosiloxanes is through ring-opening polymerization (ROP) of smaller cyclic siloxanes, which proceeds via a ring-chain equilibrium. gelest.comgelest.com This process involves the catalytic cleavage of siloxane bonds in both cyclic monomers and linear polymer chains, leading to a redistribution of siloxane units. gelest.com While often aimed at producing high molecular weight linear polysiloxanes, the reaction mixture at equilibrium contains a distribution of both linear chains and cyclic species of various ring sizes. gelest.comscientificspectator.com
The equilibrium position is influenced by factors such as monomer concentration, temperature, and the choice of solvent. gelest.com At thermodynamic equilibrium, the concentration of cyclic species generally decreases as the ring size increases. gelest.com The table below illustrates a typical distribution of cyclic siloxanes at equilibrium for polydimethylsiloxane (B3030410).
| Cyclic Siloxane | Number of Siloxane Units (n) | Typical Weight % at Equilibrium |
| Hexamethylcyclotrisiloxane (B157284) (D₃) | 3 | Low (strain-relieved upon opening) |
| Octamethylcyclotetrasiloxane (B44751) (D₄) | 4 | High |
| Decamethylcyclopentasiloxane (D₅) | 5 | Decreasing |
| ... | ... | ... |
| Cyclotridecasiloxane, hexacosamethyl- (D₁₃) | 13 | Very Low |
This table presents a generalized trend. The exact distribution is dependent on specific reaction conditions.
To obtain a specific large-ring cyclosiloxane like cyclotridecasiloxane, hexacosamethyl- from an equilibrium mixture, a subsequent high-resolution separation process would be necessary.
Advanced Synthesis Strategies for Large-Ring Cyclosiloxanes
The synthesis of large, specific macrocycles like cyclotridecasiloxane, hexacosamethyl- in high yield requires more sophisticated strategies to overcome the statistical preference for smaller rings and linear polymers.
The principle of high dilution is a cornerstone for favoring intramolecular reactions over intermolecular ones. wikipedia.org By maintaining a very low concentration of the linear precursor, the probability of one end of a molecule reacting with another molecule is significantly reduced, while the probability of its two ends finding each other remains constant. wikipedia.orgrnlkwc.ac.in This can be achieved by the slow addition of the precursor to a large volume of solvent, often using syringe pumps. wikipedia.org
For the targeted synthesis of cyclotridecasiloxane, hexacosamethyl-, a linear tridecasiloxane diol would be slowly added to a reaction vessel containing a catalyst, promoting the intramolecular cyclization.
Template-directed synthesis offers a more controlled approach to the formation of macrocycles. e-bookshelf.dewiley.com In this method, a template molecule, often a metal ion or another organic molecule, is used to pre-organize the linear precursor into a conformation that favors cyclization. ua.edumdpi.com The template binds to specific sites on the precursor, bringing the reactive ends into close proximity and facilitating the ring-closing reaction. ua.edu After the macrocycle is formed, the template is removed.
While the application of template synthesis is well-established for various organic macrocycles, its use in the synthesis of large cyclosiloxanes is a more advanced and less commonly reported strategy. wiley.com A hypothetical template for the synthesis of cyclotridecasiloxane, hexacosamethyl- would need to have specific binding sites and a size and shape that complements the linear tridecasiloxane precursor.
Purification and Isolation Techniques for "Cyclotridecasiloxane, hexacosamethyl-"
The isolation of a specific large-ring cyclosiloxane from a reaction mixture, which may contain a range of other cyclic and linear species, is a critical step. The low volatility of larger cyclosiloxanes makes simple distillation challenging.
One common industrial practice for removing smaller, more volatile cyclosiloxanes (like D₄ to D₁₀) from high molecular weight silicone polymers is vacuum stripping. digitellinc.com This process involves heating the polymer under vacuum to evaporate the smaller rings. digitellinc.com While effective for removing smaller cyclics, it is not a suitable method for isolating a specific large ring like D₁₃ from a mixture of other large rings and linear oligomers.
For the precise isolation of cyclotridecasiloxane, hexacosamethyl-, advanced chromatographic techniques would likely be necessary. Methods such as preparative gel permeation chromatography (GPC) or high-performance liquid chromatography (HPLC) can separate molecules based on their size and polarity, allowing for the isolation of a specific macrocycle from a complex mixture. The successful isolation would be confirmed by analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net
Chromatographic Separation Methodologies
Given that the synthesis of Cyclotridecasiloxane, hexacosamethyl- results in a mixture of various siloxanes, chromatographic techniques are essential for its isolation. Gas chromatography (GC) and liquid chromatography (LC) are powerful tools for separating components of the crude product mixture based on differences in their physical and chemical properties, such as boiling point, polarity, and molecular size.
In a laboratory setting, a chromatography column can be prepared using silica (B1680970) gel as the stationary phase to separate the desired silicone fluid from other components. gac.edu The selection of the mobile phase is critical for achieving effective separation. A non-polar solvent is typically used to elute the non-polar cyclosiloxanes. By carefully controlling the elution gradient, it is possible to separate the cyclosiloxanes based on their ring size.
Table 1: Chromatographic Separation Parameters
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel |
| Mobile Phase | Non-polar organic solvent (e.g., hexane, heptane) |
| Separation Principle | Differential partitioning of cyclosiloxanes based on molecular size and polarity. |
| Detection | Refractive Index (RI) Detector, Mass Spectrometer (MS) |
This table is generated based on general chromatographic principles applicable to siloxane separation.
Distillation and Crystallization Processes for High Purity
Following initial separation by chromatography, further purification of Cyclotridecasiloxane, hexacosamethyl- to achieve high purity often involves distillation and crystallization. Fractional distillation, which separates compounds based on differences in their boiling points, is a common method for separating cyclic siloxanes from linear siloxanes and from each other. researchgate.net The boiling points of cyclosiloxanes increase with the ring size, allowing for the separation of different cyclic species.
For achieving the highest purity, crystallization can be employed. This technique relies on the principle that the desired compound will crystallize out of a supersaturated solution, leaving impurities behind in the solvent. The choice of solvent is crucial and is determined by the solubility characteristics of Cyclotridecasiloxane, hexacosamethyl-. By slowly cooling a saturated solution or by evaporating the solvent, high-purity crystals of the target compound can be obtained.
Table 2: Purification Techniques for Cyclotridecasiloxane, hexacosamethyl-
| Technique | Principle | Key Parameters |
|---|---|---|
| Fractional Distillation | Separation based on boiling point differences. | Pressure, Temperature Gradient |
| Crystallization | Selective crystallization from a supersaturated solution. | Solvent Choice, Cooling Rate, Concentration |
This table outlines the principles and key parameters of common purification techniques for siloxanes.
Polymerization Studies of Cyclotridecasiloxane, Hexacosamethyl
Ring-Opening Polymerization (ROP) Mechanisms
The conversion of cyclosiloxane monomers, such as Cyclotridecasiloxane, hexacosamethyl-, into linear polymers is predominantly achieved through ring-opening polymerization (ROP). gelest.com This process involves the cleavage of the siloxane (Si-O-Si) bond within the cyclic monomer and the subsequent formation of new siloxane bonds to build the polymer chain. gelest.com The feasibility and outcome of ROP are governed by the thermodynamic stability of the ring relative to the linear polymer chain. ROP can be categorized into two primary mechanistic pathways: anionic and cationic, depending on the nature of the initiating species. gelest.com
Anionic Ring-Opening Polymerization (AROP)
Anionic ring-opening polymerization (AROP) is a widely employed method for the synthesis of polysiloxanes. acs.org The process is initiated by a nucleophilic attack on a silicon atom of the cyclosiloxane ring by a basic catalyst, leading to the formation of a silanolate anion which serves as the active center for propagation. researchgate.net
The initiation of AROP involves the reaction of a basic initiator with the cyclosiloxane monomer. Common initiators include alkali metal hydroxides (e.g., KOH), alkali metal silanolates, and quaternary ammonium (B1175870) hydroxides. researchgate.netuni-rostock.de For instance, potassium hydroxide, a frequently used industrial catalyst, reacts with the cyclosiloxane to form a potassium silanolate active center. uni-rostock.de The choice of initiator is crucial as it influences the polymerization rate and the properties of the final polymer. uni-rostock.de More recently, organocatalytic systems, such as those using silanols as initiators in the presence of a guanidine (B92328) catalyst, have been developed for a more controlled polymerization. rsc.org The initiation process can be represented by the general reaction where an initiator (I-) attacks the cyclosiloxane ring, opening it and generating a propagating species.
The effectiveness of the initiator is also dependent on the reaction medium. For example, the polymerization of D3 (hexamethylcyclotrisiloxane) with lithium silanolate proceeds much faster in a solvent like THF compared to bulk or hydrocarbon solvents, due to the solvation and separation of the ion pair. gelest.com
Following initiation, the chain propagation proceeds by the nucleophilic attack of the active silanolate end-group on another monomer molecule. This process continues, leading to the growth of the polymer chain. The kinetics of AROP are influenced by several factors, including the monomer's ring size and the nature of the substituents on the silicon atoms. gelest.com
The rate of AROP is significantly dependent on the ring size of the cyclosiloxane. Smaller, strained rings like hexamethylcyclotrisiloxane (B157284) (D3) are much more reactive than their less strained, larger counterparts like octamethylcyclotetrasiloxane (B44751) (D4). gelest.com For larger rings such as Cyclotridecasiloxane, hexacosamethyl- (D13), the ring strain is negligible, and their reactivity in AROP is expected to be lower and primarily driven by the concentration of the reactants and the catalyst activity.
A key feature of AROP is the establishment of an equilibrium between the linear polymer chains and cyclic oligomers. digitellinc.comacs.org This is due to "back-biting" reactions, where the active end of a polymer chain attacks a siloxane bond within the same chain, leading to the formation of cyclic species. digitellinc.com This equilibrium limits the polymer yield and results in a distribution of cyclic and linear species. The position of this equilibrium is independent of the catalyst used but is affected by factors like temperature and monomer concentration. gelest.com Studies on larger macrocyclic siloxanes like D6 and D7 have shown that they can act as ligands for the catalyst, leading to an enhanced polymerization rate and a suppression of backbiting reactions. digitellinc.com
Table 1: Comparison of Reactivity in Anionic ROP for Different Cyclosiloxanes
| Cyclosiloxane (Dx) | Ring Size (x) | Relative Reactivity | Driving Force |
|---|---|---|---|
| D3 (Hexamethylcyclotrisiloxane) | 3 | High | High Ring Strain |
| D4 (Octamethylcyclotetrasiloxane) | 4 | Moderate | Moderate Ring Strain |
| D13 (Cyclotridecasiloxane, hexacosamethyl-) | 13 | Low | Primarily concentration-driven |
The choice of initiator and the associated counterion plays a pivotal role in the kinetics and control of AROP. gelest.com The reactivity of the propagating silanolate active center is strongly influenced by its association with the counterion (e.g., Li+, K+, Cs+). uni-rostock.de Looser ion pairs, which are favored by larger, less-coordinating counterions and polar solvents, lead to a higher concentration of free, more reactive anions and thus a faster polymerization rate. gelest.comuni-rostock.de The polymerization rate generally increases in the order Li+ < Na+ < K+ < Rb+ < Cs+. uni-rostock.de
Promoters, such as dimethyl sulfoxide (B87167) (DMSO) or crown ethers, can be added to the polymerization system to chelate the counterion, thereby increasing the concentration of the more reactive, separated silanolate anions and accelerating the polymerization. gelest.com The use of bulky, non-coordinating counterions, such as those found in phosphazene bases, can lead to extremely rapid polymerization even at room temperature. gelest.com
Cationic Ring-Opening Polymerization (CROP)
Cationic ring-opening polymerization (CROP) provides an alternative route to polysiloxanes, proceeding through cationic active species. acs.orgnih.gov This method is particularly useful for certain types of monomers and for achieving specific polymer architectures. acs.org
CROP is typically initiated by strong protic acids (e.g., trifluoromethanesulfonic acid, sulfuric acid) or Lewis acids. gelest.comacs.org The initiator protonates an oxygen atom in the cyclosiloxane ring, creating a reactive oxonium ion that initiates the polymerization. acs.orgnih.gov The efficacy of the initiator system is a critical factor in controlling the polymerization and minimizing side reactions. acs.orgnih.gov
Recent advancements have explored photomediated CROP using photoacid catalysts. acs.orgnih.gov These systems allow for temporal control over the polymerization process, as the generation of the acidic initiator can be triggered by light. acs.orgnih.gov This approach has been shown to suppress side reactions like intramolecular chain transfer (backbiting) and intermolecular chain transfer, leading to polymers with lower dispersities. acs.orgnih.gov The mechanism involves the formation of tight ion pairs between the catalyst anions and the propagating cationic species, which stabilizes the active centers. nih.gov
Another innovative approach involves the use of electron-deficient organosilicon reagents as initiators. acs.org For example, the combination of a hydrosilane with a strong electrophile like a trityl cation can initiate CROP, leading to a "living" polymerization with a single active site per chain. acs.org This allows for better control over the molecular weight and architecture of the resulting polymer. acs.org
Table 2: Common Initiator Systems for Cationic ROP of Cyclosiloxanes
| Initiator Type | Examples | Mechanism | Key Advantages |
|---|---|---|---|
| Strong Protic Acids | CF₃SO₃H, H₂SO₄ | Protonation of siloxane oxygen | Readily available, effective |
| Photoacid Generators | Merocyanine-based catalysts | Light-induced acid generation | Temporal control, reduced side reactions |
| Electron-deficient Organosilicon Reagents | R₃SiH / Ph₃C⁺B(C₆F₅)₄⁻ | Hydride abstraction, silylium (B1239981) ion formation | Living polymerization, single active site |
Organocatalytic Ring-Opening Polymerization (OROP)
Organocatalytic ring-opening polymerization (OROP) has emerged as a powerful technique for the controlled synthesis of polysiloxanes, offering advantages in terms of precision and architectural control. rsc.orgnih.govrsc.orgacs.orgresearchgate.net
A variety of organic catalysts, including strong organic bases like amidines, guanidines, and phosphazene bases, have been effectively used for the ROP of cyclosiloxanes. nih.govresearchgate.net Guanidine-based catalysts, in particular, have demonstrated excellent performance, enabling controlled/living polymerization of cyclotrisiloxanes. rsc.orgnih.govresearchgate.net These systems can be initiated by water or silanols. nih.govrsc.orgacs.org The catalytic activity of these organic bases is often linked to their Brønsted basicity and efficiency in proton transfer during the initiation and propagation steps. nih.govresearchgate.net
The choice of catalyst and solvent system is crucial to optimize the polymerization of cyclosiloxanes and minimize undesirable side reactions. rsc.org For instance, certain guanidine catalysts have been identified as highly appropriate for the ROP of cyclotrisiloxanes. rsc.org While specific studies on Cyclotridecasiloxane, hexacosamethyl- are not prevalent, the principles established with smaller rings suggest that similar organocatalytic systems could be adapted for its polymerization, likely requiring optimization of reaction conditions.
A key advantage of OROP is the ability to achieve a high degree of control over the resulting polysiloxane's molecular weight, dispersity, and terminal structures. rsc.orgnih.govrsc.orgacs.orgresearchgate.net By employing initiators like water or silanols in conjunction with organocatalysts, it is possible to produce linear polysiloxanes with narrow molecular weight distributions (Đ = 1.03–1.16) and well-defined symmetric structures. nih.govresearchgate.net
This precise control extends to the synthesis of more complex architectures, such as statistical and triblock copolymers, which can be achieved through the copolymerization of different cyclotrisiloxanes. nih.govresearchgate.net Furthermore, the propagating polysiloxane chains can be end-capped with functional chlorosilanes to introduce a variety of terminal functionalities. nih.govrsc.orgresearchgate.net The monomeric sequence and composition of side-chain-functionalized polysiloxanes can be conveniently controlled by adjusting the initial feed ratio of monomers and the timing of their addition. rsc.orgacs.org The analysis of monomeric sequences using techniques like 29Si{1H} NMR has shown that these polymerizations often proceed in a statistical manner. rsc.orgacs.org These methodologies provide a versatile toolkit for the precision synthesis of polysiloxanes with tailored architectures and functionalities. mdpi.comnih.govresearchgate.net
Thermodynamics and Kinetics of "Cyclotridecasiloxane, hexacosamethyl-" Polymerization
The thermodynamics and kinetics of cyclosiloxane polymerization are governed by factors such as ring strain and the equilibrium between cyclic monomers and linear polymers.
Equilibrium Considerations in Polysiloxane Formation
The ring-opening polymerization of cyclosiloxanes is a reversible process that leads to a ring-chain equilibrium. gelest.comuni-osnabrueck.de This equilibrium mixture consists of linear polymer chains and a series of cyclic oligomers. gelest.comgelest.com The position of this equilibrium is influenced by the thermodynamics of the system, including the structure of the monomer. gelest.comuni-osnabrueck.de
Controlled/Living Polymerization of "Cyclotridecasiloxane, hexacosamethyl-"
Controlled/living polymerization is a powerful technique for synthesizing polymers with predetermined molecular weights, low polydispersity, and well-defined architectures. uni-rostock.de In the context of cyclosiloxanes, the most common method to achieve this level of control is through ring-opening polymerization (ROP), which can proceed via either an anionic or cationic mechanism. gelest.com
Anionic ring-opening polymerization (AROP) is particularly well-suited for producing nearly monodisperse poly(dimethylsiloxane) (PDMS) with tailored structures. researchgate.net This method typically employs strained cyclosiloxanes like hexamethylcyclotrisiloxane (D3) as the monomer. researchgate.net The polymerization is initiated by strong bases or nucleophiles, such as alkali metal hydroxides, organolithium compounds, or more recently, organic superbases. gelest.comresearchgate.net The process involves the nucleophilic attack of the initiator on a silicon atom of the cyclosiloxane, leading to the opening of the ring and the formation of a silanolate active center. This active center then propagates by sequentially adding more monomer units. researchgate.net For the polymerization to be considered "living," chain-breaking reactions like termination and irreversible transfer must be absent. scispace.com
Cationic ring-opening polymerization (CROP) is another route, often initiated by strong protic acids like trifluoromethanesulfonic acid. gelest.comacs.org While CROP can also be used to synthesize polysiloxanes, it is often more challenging to control than AROP, and side reactions can lead to a broader molecular weight distribution. acs.orgaatbio.com The mechanism involves the protonation of a siloxane oxygen atom, creating a reactive cationic center that propagates the polymerization. gelest.com
The choice between anionic and cationic ROP depends on the specific monomer and the desired polymer characteristics. For achieving the highest degree of control and the narrowest molecular weight distributions, kinetically controlled anionic polymerization of strained cyclosiloxanes is generally the preferred method. researchgate.net
Achievement of Narrow Polydispersity Indices
A key indicator of a controlled polymerization is a narrow polydispersity index (PDI), which is the ratio of the weight-average molecular weight to the number-average molecular weight (Mw/Mn). A PDI value close to 1.0 indicates a high degree of uniformity in the chain lengths of the polymer molecules.
In the anionic ROP of cyclosiloxanes, achieving a low PDI (typically less than 1.1) requires careful control of reaction conditions to minimize side reactions that can broaden the molecular weight distribution. researchgate.net These side reactions include:
Backbiting: An intramolecular reaction where the active silanolate end of a growing polymer chain attacks a silicon atom along its own chain, leading to the formation of cyclic oligomers. researchgate.net
Chain Transfer/Reshuffling: Intermolecular reactions between polymer chains that randomize the chain lengths. scispace.com
The polymerization of the highly strained monomer D3 is less prone to these side reactions compared to the less strained D4, making it the monomer of choice for synthesizing well-defined PDMS with narrow PDIs. researchgate.netacs.org By using appropriate initiators (e.g., sec-butyllithium), solvents (e.g., tetrahydrofuran), and low temperatures, the propagation rate can be made significantly faster than the rates of side reactions, allowing for the synthesis of polymers with high conversion and low PDI. researchgate.netscispace.com For instance, reducing the temperature to -20°C after an initial propagation period can suppress backbiting and reshuffling reactions, enabling controlled propagation to high monomer conversion. scispace.com
The following table, derived from studies on D3 polymerization, illustrates how reaction conditions can be tuned to achieve narrow PDIs.
Table 1: Anionic Polymerization of Hexamethylcyclotrisiloxane (D3) and Resulting Polydispersity Indices This interactive table provides examples of how temperature and reaction time influence the polydispersity index in the synthesis of poly(dimethylsiloxane).
| Initiator | Temperature (°C) | Reaction Time (h) | Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|---|
| sec-BuLi | 20 | 24 | 15,200 | < 1.1 | researchgate.net |
| sec-BuLi | 30 | 24 | 49,500 | < 1.1 | researchgate.net |
| sec-BuLi | 50 | 4 | 102,700 | 1.05 | researchgate.net |
Synthesis of Well-Defined Poly(dimethylsiloxane) Structures
The primary advantage of controlled/living polymerization is the ability to synthesize polymers with precisely defined structures and functionalities. Living anionic ROP of cyclosiloxanes is a versatile tool for creating a variety of PDMS architectures beyond simple linear homopolymers. researchgate.netacs.org
Because the active silanolate chain ends remain "alive" throughout the polymerization (in the absence of terminating agents), they can be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers. acs.org For example, a living poly(butadiene) anion can be used to initiate the ROP of D3, which, after coupling, results in a poly(butadiene)-b-poly(dimethylsiloxane)-b-poly(butadiene) (BDB) triblock copolymer. scispace.com
Furthermore, the living chain ends can be reacted with various terminating agents to introduce specific functional groups at the chain end. Using chlorodimethylsilane (B94632) as a terminating agent, for instance, results in a hydrosilyl group at the chain end, which can then be used for subsequent reactions like hydrosilylation. acs.orgvt.edu This allows for the creation of telechelic polymers (polymers with functional groups at both ends) or macromonomers. This precise control over chain-end functionality is crucial for applications where the polymer needs to be grafted onto surfaces or incorporated into more complex materials. acs.orgvt.edu
The ability to control molecular weight by adjusting the monomer-to-initiator ratio is another hallmark of living polymerization. acs.org This allows for the synthesis of a wide range of PDMS materials with tailored properties.
Table 2: Examples of Well-Defined PDMS Structures Synthesized via Living Polymerization This interactive table showcases the synthesis of different poly(dimethylsiloxane)-based structures with controlled molecular weights.
| Polymer Structure | Monomer(s) | Initiator/Method | Mn ( g/mol ) | PDI | Reference |
|---|---|---|---|---|---|
| Linear PDMS | D3 | sec-BuLi / AROP | 10,000 - 100,000 | < 1.1 | researchgate.net |
| PPE-b-PDMS | D3 and PPE precursor | TMnPG / AROP and Hydrosilylation | PDMS block: 4,800 | 1.08 | acs.org |
| BDB Triblock | 1,3-Butadiene, D3 | Anionic Polymerization | 57,000 | 1.12 | scispace.com |
Mechanistic Investigations and Reaction Pathways Involving Cyclotridecasiloxane, Hexacosamethyl
Catalytic Processes in Siloxane Transformations
The conversion of cyclic siloxanes like "Cyclotridecasiloxane, hexacosamethyl-" into linear high-molecular-weight polymers is typically achieved through Ring-Opening Polymerization (ROP). This process is not a simple chain reaction but an equilibrium process involving the monomer, the growing polymer chains, and a distribution of other cyclic species. gelest.comnih.gov The nature of the catalyst—whether anionic or cationic—dictates the specific mechanistic pathway. gelest.comacs.org
The ROP of cyclosiloxanes proceeds via distinct catalytic cycles depending on the initiator used.
Anionic Ring-Opening Polymerization (AROP): This is a widely used industrial method initiated by strong bases such as alkali metal hydroxides (e.g., potassium hydroxide), silanolates, or powerful organocatalysts like phosphazene bases and guanidines. nih.govmdpi.comresearchgate.net
Initiation: The cycle begins with the attack of a nucleophile (e.g., OH⁻) on a silicon atom of the "Cyclotridecasiloxane, hexacosamethyl-" ring. This cleaves a siloxane bond, opening the ring and forming a linear silanolate active center. nih.gov
Propagation: The newly formed silanolate anion attacks another cyclic monomer, incorporating it into the growing polymer chain. This process repeats, leading to the formation of a long-chain polysiloxane. nih.gov The use of promoters such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) can accelerate the reaction by solvating the counter-ion (e.g., K⁺) and increasing the reactivity of the silanolate active center. gelest.comnih.gov
Side Reactions (Backbiting): Concurrently, the active silanolate end of a growing chain can attack a siloxane bond on its own chain ("backbiting"). nih.gov This intramolecular reaction leads to the formation of smaller, thermodynamically stable cyclic siloxanes, most commonly D4 (octamethylcyclotetrasiloxane), D5, and D6. digitellinc.comacs.orgdigitellinc.com For a large and likely less-strained ring like "Cyclotridecasiloxane, hexacosamethyl-," this backbiting reaction is a significant competing process. digitellinc.com
Cationic Ring-Opening Polymerization (CROP): This method employs strong protic acids (e.g., trifluoromethanesulfonic acid, H₂SO₄) or Lewis acids as catalysts. gelest.commdpi.com
Initiation: The reaction is typically initiated by the protonation of a siloxane oxygen atom in the "Cyclotridecasiloxane, hexacosamethyl-" ring by a strong acid. mdpi.comscribd.com This makes the adjacent silicon atom highly electrophilic and susceptible to nucleophilic attack.
Propagation: A nucleophile, which can be another monomer or water, attacks the activated silicon center, leading to ring opening and the formation of a linear chain with a reactive terminus. gelest.com The process is complex, as the catalyst can also react with growing polymer chains, leading to redistribution. nih.gov
Side Reactions: Similar to AROP, CROP is also an equilibrium process where chain scission and reformation occur, leading to a broad distribution of linear and cyclic products. acs.orgnih.gov
Recent research has shown that large macrocyclic siloxanes, such as D6 and D7, can act as both monomers and ligands for the catalyst. This dual role can enhance the polymerization rate while simultaneously suppressing the backbiting reaction, leading to a lower concentration of unwanted cyclic byproducts. digitellinc.comacs.org This finding is directly relevant to the polymerization of even larger rings like "Cyclotridecasiloxane, hexacosamethyl-".
Lewis acids and bases are crucial in catalyzing the cleavage of the highly stable siloxane bond. gelest.com
Lewis Bases (Nucleophiles): These catalysts, which include hydroxides, silanolates, and fluoride (B91410) ions, initiate reactions by donating an electron pair to a silicon atom. researchgate.netresearchgate.net This forms a pentacoordinate silicon intermediate, which then rearranges to cleave the Si-O bond. researchgate.net Strong organic bases like phosphazenes and guanidines have proven to be highly efficient catalysts for ROP, enabling rapid polymerization under mild conditions. mdpi.comresearchgate.net
Lewis Acids (Electrophiles): Lewis acids like tin(IV) chloride (SnCl₄) can activate the siloxane bond for cleavage. mdpi.com However, their mechanism is often debated, as their activity can be influenced by the presence of protic impurities (like water), which can generate even stronger protic acids (e.g., HSnCl₅). mdpi.com The primary role of the acid is to protonate the siloxane oxygen, weakening the Si-O bond and facilitating its cleavage. scribd.comnih.gov
| Catalyst Type | Example(s) | Role in Siloxane Transformation |
| Lewis Base | Potassium Hydroxide (KOH), Tetrabutylammonium Fluoride (TBAF), 1,3-trimethylene-2-propylguanidine | Acts as a nucleophile, attacking the silicon atom to initiate ring-opening and redistribution. researchgate.netresearchgate.netresearchgate.net |
| Lewis Acid | Trifluoromethanesulfonic Acid (CF₃SO₃H), Sulfuric Acid (H₂SO₄), Tin(IV) Chloride (SnCl₄) | Acts as an electrophile or proton donor, protonating the siloxane oxygen to weaken the Si-O bond for cleavage. gelest.commdpi.com |
Oligomerization and Redistribution Reactions
During polymerization, "Cyclotridecasiloxane, hexacosamethyl-" is subject to reactions that alter chain length and structure, a process known as equilibration or redistribution. gelest.com This occurs because the active centers can attack not only the monomer rings but also the siloxane bonds within the newly formed polymer chains. nih.gov
The depolymerization of high-molecular-weight polysiloxanes or the redistribution of large rings like "Cyclotridecasiloxane, hexacosamethyl-" invariably leads to the formation of a mixture of smaller, strain-free cyclic siloxanes. digitellinc.com This is a result of the "backbiting" mechanism, where the active end of a polymer chain folds back and cleaves a bond within its own chain, releasing a small cyclic molecule. nih.gov The most common products of this process are thermodynamically favored rings.
Common Redistribution Products
| Compound Name | Formula | Ring Size |
|---|---|---|
| Octamethylcyclotetrasiloxane (B44751) | C₈H₂₄O₄Si₄ | 8-membered (D4) |
| Decamethylcyclopentasiloxane | C₁₀H₃₀O₅Si₅ | 10-membered (D5) |
These redistribution reactions are reversible, and the final product of an equilibration polymerization is a mixture of linear polymer and about 13% cyclic oligomers, regardless of the starting monomer. digitellinc.comacs.org Efficient methodologies using fluoride ion catalysts have been developed to intentionally depolymerize silicone elastomers back into these valuable cyclic monomers for recycling. digitellinc.com
Acid-Catalyzed Scission: A proton attacks a siloxane oxygen atom, forming a protonated intermediate. A nucleophile (e.g., water) then attacks the adjacent silicon atom, leading to bond cleavage. scribd.com
Base-Catalyzed Scission: A nucleophile (e.g., OH⁻ or F⁻) attacks a silicon atom, forming a transient pentacoordinate intermediate that breaks down to cleave the Si-O bond and form a new active center. researchgate.netacs.org
These scission and recombination events occur continuously throughout the reaction mixture until a thermodynamic equilibrium is reached, resulting in a statistically predictable distribution of molecular weights and ring sizes. gelest.com
Chemical Modifications and Derivatization Reactions
"Cyclotridecasiloxane, hexacosamethyl-" can be viewed as a building block that can be chemically modified before or after polymerization. Introducing functional groups allows for the creation of specialized silicones with tailored properties. shinetsusilicone-global.com
One common strategy is to synthesize cyclosiloxanes that already contain functional groups, such as vinyl, amino, or epoxy moieties, attached to the silicon atoms. researchgate.netresearchgate.net These functionalized rings can then be polymerized. For instance, organocatalytic ROP has been used to create linear polysiloxanes with precisely placed functional groups along the chain. researchgate.net
Another powerful technique is hydrosilylation , where a compound with a Si-H bond is added across a carbon-carbon double bond. This method is widely used to graft functional moieties onto a pre-formed siloxane backbone or to functionalize molecules with alkenyl groups before incorporating them into a siloxane structure. mdpi.com
Derivatization can also be used to create novel materials. For example, cyclic siloxanes have been conjugated with fluorescent aromatic compounds like anthracene (B1667546) and pyrene (B120774) to develop fluoride sensors. rsc.org The interaction with fluoride ions distorts the cyclic siloxane structure, causing a detectable change in fluorescence. rsc.org
Examples of Derivatization Reactions
| Reaction Type | Functional Groups Involved | Purpose |
|---|---|---|
| Co-polymerization | Rings with vinyl, amino, or epoxy groups | To introduce specific functionalities into the final polymer. shinetsusilicone-global.comresearchgate.netresearchgate.net |
| Hydrosilylation | Si-H and C=C (alkenyl) groups | To attach siloxane chains to organic molecules or vice-versa. mdpi.com |
Functionalization of Cyclic Siloxane Rings
Direct functionalization of the intact "Cyclotridecasiloxane, hexacosamethyl-" ring without ring-opening is not a common or well-documented pathway. The primary method for introducing functional groups into siloxane structures is through the ring-opening polymerization of functionalized cyclic monomers or by post-polymerization modification of a linear polysiloxane.
However, theoretical approaches to functionalization can be considered. One such pathway is the selective substitution of methyl groups on the silicon atoms. This would require highly specific catalysts capable of C-H activation in the presence of the more reactive siloxane bonds, a significant challenge in organosilicon chemistry.
Another potential, though less explored, route could involve partial ring-opening to introduce a functional group, followed by a ring-closing reaction. This would be a complex process to control, likely resulting in a mixture of ring sizes.
A more practical approach to obtaining functionalized cyclic siloxanes of a specific size often involves the controlled cyclization of functionalized linear or branched siloxane oligomers.
Reactions Leading to Linear or Branched Siloxane Architectures
The most significant reaction pathway for "Cyclotridecasiloxane, hexacosamethyl-" is its ring-opening polymerization (ROP) to form high-molecular-weight linear or branched polysiloxanes. gelest.comgelest.com This process can be initiated by either cationic or anionic catalysts. gelest.comgelest.com
Anionic Ring-Opening Polymerization (AROP):
Anionic ROP is a widely used method for the synthesis of polysiloxanes. gelest.com The reaction is typically initiated by strong bases such as alkali metal hydroxides (e.g., KOH), silanolates, or quaternary ammonium (B1175870) hydroxides. gelest.comresearchgate.netresearchgate.net The general mechanism involves the nucleophilic attack of the initiator on a silicon atom of the cyclosiloxane, leading to the cleavage of a siloxane bond and the formation of a linear silanolate active center. researchgate.net This active center then propagates by attacking other cyclic monomers.
The reaction can be terminated by introducing a neutralizing agent, such as a weak acid or a silyl (B83357) halide, which quenches the active silanolate end-group. The molecular weight of the resulting polymer can be controlled by the ratio of monomer to initiator and by the inclusion of chain-stoppers. gelest.com
Research Findings: Studies on the anionic polymerization of large cyclosiloxanes have shown that their reactivity can be lower than that of strained smaller rings like hexamethylcyclotrisiloxane (B157284) (D₃). researchgate.net The polymerization of larger rings often requires higher temperatures or more active catalysts to proceed at a reasonable rate. The process is also characterized by a ring-chain equilibrium, where the final product is a mixture of linear polymer and various cyclic species. gelest.com
Cationic Ring-Opening Polymerization (CROP):
Cationic ROP is another important route to linear polysiloxanes, typically initiated by strong protic acids (e.g., H₂SO₄, CF₃SO₃H) or Lewis acids. gelest.comorientjchem.org The mechanism is more complex than AROP and is thought to involve the protonation of a siloxane oxygen atom, followed by nucleophilic attack by another monomer or a growing polymer chain. researchgate.net This leads to the formation of a tertiary oxonium ion as the active species.
Water can act as a co-catalyst in cationic polymerization, and its concentration can significantly affect the reaction kinetics and the final polymer properties. researchgate.net
Research Findings: Cationic polymerization is often more prone to side reactions, such as backbiting (where the growing chain attacks itself to form a new cyclic species) and chain transfer, which can lead to a broader molecular weight distribution compared to anionic polymerization. acs.org However, recent developments in catalyst systems, including photoacid generators, have shown promise in achieving better control over cationic ROP. acs.org
Synthesis of Branched Siloxane Architectures:
Branched polysiloxanes can be synthesized from "Cyclotridecasiloxane, hexacosamethyl-" through several strategies:
Copolymerization with a "T" or "Q" Monomer: Copolymerizing the cyclotridecasiloxane with a cyclic siloxane containing a trifunctional (T) or tetrafunctional (Q) siloxane unit introduces branch points into the polymer backbone.
Grafting onto a Linear Backbone: A linear polysiloxane can be functionalized with reactive groups (e.g., vinyl or hydride groups) along its chain. Subsequently, "Cyclotridecasiloxane, hexacosamethyl-" can be grafted onto these sites via a separate ring-opening reaction.
Hydrosilylation: If a linear polysiloxane with Si-H groups is prepared, it can be reacted with a vinyl-functionalized molecule in the presence of a platinum catalyst to create branches. While this does not directly involve the ring-opening of "Cyclotridecasiloxane, hexacosamethyl-", it is a key method for creating branched structures from siloxane precursors. researchgate.netnih.gov
Research Findings: The synthesis of well-defined branched polysiloxanes often requires living or controlled polymerization techniques to precisely control the number and length of the branches. acs.org Anionic polymerization methods have been particularly successful in this regard, allowing for the synthesis of star, comb, and dendritic polysiloxane architectures. acs.org
Data Tables
Table 1: Typical Catalysts for Anionic Ring-Opening Polymerization of Cyclosiloxanes
| Catalyst Type | Examples | Typical Concentration | Notes |
| Alkali Metal Hydroxides | KOH, NaOH | ppm levels | Commonly used in industrial processes. ukessays.com |
| Alkali Metal Silanolates | Potassium silanolate | Varies | Can be pre-formed or generated in situ. vt.edu |
| Quaternary Ammonium Hydroxides | (CH₃)₄NOH | Varies | Often used for cleaner polymerizations. gelest.com |
| Organolithium Reagents | n-Butyllithium | Stoichiometric | Used for living polymerizations to control molecular weight. researchgate.net |
Table 2: Typical Catalysts for Cationic Ring-Opening Polymerization of Cyclosiloxanes
| Catalyst Type | Examples | Typical Concentration | Notes |
| Protic Acids | H₂SO₄, CF₃SO₃H | % levels | Strong acids are effective but can cause side reactions. gelest.comorientjchem.org |
| Lewis Acids | FeCl₃, SnCl₄ | Varies | Often require a co-catalyst like water. gelest.com |
| Photoacid Generators | Merocyanine-based catalysts | Low concentrations | Allow for temporal control of the polymerization. acs.org |
Table 3: Methods for the Synthesis of Branched Polysiloxanes
| Method | Description | Key Reagents | Resulting Architecture |
| Copolymerization | Ring-opening copolymerization of a cyclic monomer with a branching monomer. | Cyclosiloxanes, Trifunctional siloxanes | Randomly branched polymer |
| Grafting-onto | Grafting pre-made polymer chains onto a functionalized backbone. | Functionalized linear polysiloxane, Living polymer chains | Comb-like or grafted polymer |
| Hydrosilylation | Reaction between Si-H and vinyl groups to form Si-C linkages. | Polysiloxane with Si-H groups, Vinyl-functionalized molecules, Platinum catalyst | Branched or crosslinked network google.com |
Spectroscopic and Analytical Characterization Methodologies in Cyclotridecasiloxane, Hexacosamethyl Research
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are fundamental to the separation and analysis of hexacosamethyl-cyclotridecasiloxane from complex mixtures and for assessing its purity and molecular weight distribution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Siloxane Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including cyclic siloxanes. For larger, less volatile cyclic siloxanes like hexacosamethyl-cyclotridecasiloxane, high-temperature GC methods are required. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted molecules and separates the fragments based on their mass-to-charge ratio, providing a unique fingerprint for identification and quantification.
In the analysis of materials containing various siloxanes, GC-MS can be used to quantify the presence of specific cyclic species. researchgate.netmri-q.comnih.gov The quantification of cyclic volatile methyl siloxanes (cVMS) often involves an extraction step, followed by GC-MS analysis. researchgate.netmri-q.com For a large molecule like hexacosamethyl-cyclotridecasiloxane, a suitable high-temperature capillary column, such as one with a methyl silicone stationary phase, would be employed. researchgate.net The retention time of the compound is characteristic and can be used for identification, while the peak area is proportional to its concentration.
Typical GC-MS Parameters for Large Cyclic Siloxane Analysis:
| Parameter | Value/Type |
| Column Type | Capillary |
| Stationary Phase | Methyl Silicone |
| Injector Temperature | 320 °C |
| Oven Program | 50 °C (1 min) → 20 °C/min → 320 °C (hold) |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
This table represents typical starting parameters for the analysis of high molecular weight siloxanes and may require optimization for specific instrumentation and samples.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining the molecular weight and molecular weight distribution of polymeric materials. researchgate.netosti.govresearchgate.net This method separates molecules based on their hydrodynamic volume (size in solution). Larger molecules elute first, as they are excluded from the pores of the column packing material, while smaller molecules penetrate the pores to varying degrees and elute later. researchgate.netunige.ch
For polysiloxanes, toluene (B28343) is often the preferred eluent over more common solvents like tetrahydrofuran (B95107) (THF) because the refractive index of many siloxanes is very close to that of THF, which would result in a poor signal from a refractive index (RI) detector. osti.govresearchgate.netpascal-man.com The use of a multi-detector GPC system, incorporating RI, light scattering, and viscometer detectors, can provide a more comprehensive characterization, including absolute molecular weight, intrinsic viscosity, and information about the polymer's structure in solution. researchgate.net
Key Aspects of GPC Analysis for Polysiloxanes:
| Feature | Description |
| Primary Goal | To determine molecular weight (MW) and molecular weight distribution (MWD). researchgate.net |
| Typical Eluent | Toluene, due to better refractive index matching with polysiloxanes compared to THF. osti.govresearchgate.net |
| Detectors | Refractive Index (RI) is standard. Multi-detector systems (RI, light scattering, viscometry) provide more detailed information. researchgate.net |
| Calibration | The instrument is calibrated with polymer standards of known molecular weight. acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules. It provides detailed information about the chemical environment of specific nuclei, such as hydrogen (¹H) and silicon-29 (B1244352) (²⁹Si).
¹H NMR for Methyl Group Characterization
Proton (¹H) NMR spectroscopy is used to characterize the hydrogen atoms within a molecule. In hexacosamethyl-cyclotridecasiloxane, all 78 protons are part of methyl (CH₃) groups attached to silicon atoms. Due to the symmetrical nature of the large ring and the rapid conformational changes in solution, the methyl protons are expected to be chemically equivalent. researchgate.net This would result in a single, sharp peak in the ¹H NMR spectrum.
The chemical shift of these methyl protons is typically observed in the upfield region of the spectrum, usually between 0.1 and 0.2 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.netrsc.org The integration of this peak, relative to an internal standard, can be used to confirm the total number of methyl protons.
Expected ¹H NMR Data for Hexacosamethyl-cyclotridecasiloxane:
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Si-CH ₃ | ~ 0.1 - 0.2 | Singlet |
This table is based on typical chemical shifts for methyl groups in cyclosiloxanes and may vary slightly depending on the solvent and experimental conditions.
²⁹Si NMR for Silicon Backbone Analysis
Silicon-29 (²⁹Si) NMR spectroscopy provides direct insight into the silicon-oxygen backbone of siloxane compounds. osti.gov The chemical shift of a ²⁹Si nucleus is highly sensitive to its local environment, including the number of attached oxygen atoms and the ring strain in cyclic structures. pascal-man.com For hexacosamethyl-cyclotridecasiloxane, all thirteen silicon atoms are in a difunctional "D" unit (O-Si(CH₃)₂-O) within a large ring.
In linear polysiloxanes, the "D" units typically have a chemical shift of around -22 ppm. magritek.com However, in cyclic siloxanes, the chemical shift is influenced by ring strain. For smaller rings like hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄), the ²⁹Si chemical shifts are approximately -8.4 ppm and -19.2 ppm, respectively. rsc.org As the ring size increases, the strain decreases, and the chemical shift is expected to approach that of the linear polymer. For a large, relatively unstrained ring like the 13-membered cyclotridecasiloxane, the ²⁹Si chemical shift is anticipated to be close to that of linear polydimethylsiloxane (B3030410).
Expected ²⁹Si NMR Data for Hexacosamethyl-cyclotridecasiloxane:
| Silicon Environment | Expected Chemical Shift (δ, ppm) |
| O-Si (CH₃)₂-O (in a large ring) | ~ -21 to -22 |
This table provides an estimated chemical shift based on data for large cyclosiloxanes and linear polysiloxanes. The actual value may differ based on experimental conditions.
Mass Spectrometry for Molecular and Polymeric Analysis
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of molecules. When coupled with a separation technique like GC, it allows for the analysis of individual components in a mixture. For a large molecule like hexacosamethyl-cyclotridecasiloxane, direct infusion or soft ionization techniques might also be employed for molecular weight determination.
In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to fragment in a reproducible manner. A common fragmentation pattern for polysiloxanes is the loss of a methyl group ([M-CH₃]⁺), which often results in a prominent peak. jeol.com Other fragment ions corresponding to the cleavage of the siloxane backbone can also be observed. The mass spectrum of hexacosamethyl-cyclotridecasiloxane would be expected to show a molecular ion peak (or a prominent [M-CH₃]⁺ peak) and a series of other fragment ions that can be used to confirm its structure.
Hypothetical Key Mass Spectrometry Fragments for Hexacosamethyl-cyclotridecasiloxane:
| Ion | Description | Approximate m/z |
| [M]⁺ | Molecular Ion | 962.2 |
| [M-CH₃]⁺ | Loss of a methyl group | 947.2 |
| [M-C₂H₆]⁺ | Loss of two methyl groups | 932.2 |
This table is hypothetical and based on the calculated monoisotopic mass and common fragmentation patterns of siloxanes. The relative intensities of these peaks would depend on the ionization conditions.
MALDI-TOF Mass Spectroscopy for Polymer End-Group Analysis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for the analysis of synthetic polymers, including siloxanes. nih.govnih.gov As a soft ionization technique, MALDI is particularly advantageous for large molecules as it minimizes fragmentation, allowing the molecular ion to be observed more easily. wpmucdn.com This method is especially effective for providing detailed information about polymer end groups, which can confirm structural integrity and identify outcomes of chemical transformations such as cyclization. nih.gov
The process involves co-crystallizing the analyte with a suitable matrix, which absorbs the laser energy and facilitates the gentle ionization and desorption of the polymer molecules. tytlabs.co.jp The time-of-flight analyzer then separates ions based on their mass-to-charge ratio, providing a spectrum that can reveal the molecular weight distribution and the mass of repeating units. tytlabs.co.jp For cyclic polymers like Cyclotridecasiloxane, hexacosamethyl-, where there are no traditional "end groups," MALDI-TOF can confirm the cyclic structure and the absence of linear polymer contaminants. The selection of an appropriate matrix and cationizing agent is crucial for obtaining a successful spectrum for synthetic polymers. tytlabs.co.jp
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For Cyclotridecasiloxane, hexacosamethyl-, this level of precision is crucial for confirming its specific cyclic structure, which consists of thirteen silicon atoms, thirteen oxygen atoms, and twenty-six methyl groups.
Publicly available chemical databases, such as the NIST WebBook and PubChem, provide curated data on this compound. These resources confirm its molecular formula as C₂₆H₇₈O₁₃Si₁₃. nist.govnih.gov The monoisotopic mass, which is the mass of the ion with the most abundant isotopes of each element, is a key piece of data derived from HRMS.
| Property | Value | Source |
| Molecular Formula | C₂₆H₇₈O₁₃Si₁₃ | nist.govnih.gov |
| Average Mass | 964.015 Da | chemspider.com |
| Monoisotopic Mass | 962.244287 Da | chemspider.com |
| Molecular Weight | 964.0012 | nist.gov |
This interactive table provides key molecular data for Cyclotridecasiloxane, hexacosamethyl-.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present within a molecule. These methods probe the vibrational modes of chemical bonds, providing a molecular "fingerprint" that is unique to the compound's structure. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a widely used technique to identify the structural components of siloxanes. researchgate.net For a compound like Cyclotridecasiloxane, hexacosamethyl-, the IR spectrum is dominated by characteristic absorption bands that confirm its polysiloxane nature. The most prominent features in the IR spectra of siloxanes are related to the vibrations of the siloxane backbone (Si-O-Si) and the methyl groups attached to the silicon atoms.
The key IR absorption peaks for methyl-substituted siloxanes include a sharp, strong band around 1260 cm⁻¹ due to the symmetric deformation of the methyl groups attached to silicon. rsc.org The asymmetric stretching of the Si-O-Si bonds typically results in strong bands just above 1000 cm⁻¹. rsc.org The intensity and shape of these Si-O-Si bands can be influenced by the length of the siloxane chain and the cyclic nature of the molecule. rsc.org
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| Si-O-Si Asymmetric Stretch | ~1000-1100 | Strong absorption, characteristic of the siloxane backbone. |
| CH₃ Symmetric Deformation (in Si-CH₃) | ~1260 | Sharp, strong band, indicative of methyl groups on silicon. |
| C-H Asymmetric/Symmetric Stretch (in CH₃) | ~2800-3000 | Bands related to the methyl C-H bonds. |
| CH₃ Asymmetric Deformation (in Si-CH₃) | ~1410 | Weaker band associated with methyl group vibration. |
This interactive table summarizes the characteristic IR absorption bands for methyl siloxanes.
Raman Spectroscopy
Raman spectroscopy serves as a complementary technique to IR spectroscopy for the analysis of siloxanes. rsc.org It is particularly useful for examining the Si-O-Si backbone and can be used to monitor the formation of polysiloxanes from silane (B1218182) precursors. researchgate.net While both IR and Raman probe molecular vibrations, their selection rules differ, meaning that some vibrations may be more prominent in one technique than the other. rsc.org
In the Raman spectrum of a silicone, the Si-O-Si and Si-O-Aryl stretching vibrations just above 1000 cm⁻¹ are typically strong signals. rsc.org In contrast to IR, the deformation bands of the methyl groups attached to silicon at 1260 cm⁻¹ and 1410 cm⁻¹ often appear as very low-intensity signals in the Raman spectrum. rsc.org Raman spectroscopy is also effective in identifying characteristic bands for Si-O-Si bonds at lower frequencies, such as around 490 cm⁻¹, which are associated with silica (B1680970) dimers. researchgate.net
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Raman Signal Intensity |
| Si-O-Si Stretch | >1000 | Strong |
| CH₃ Deformations (in Si-CH₃) | ~1260, ~1410 | Very Low |
| Si-O-Si Bending/Ring Modes | ~490 | Observable |
This interactive table highlights key Raman signals for siloxane compounds.
Thermal Analysis Techniques in Siloxane Polymer Research
Thermal analysis techniques are crucial for understanding the physical properties of polymers, including their behavior as a function of temperature. These methods provide data on phase transitions, thermal stability, and the energetics of processes like polymerization and crystallization.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Polymerization Energetics
Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure the heat flow associated with thermal events in a material as a function of temperature. labx.com It operates by measuring the difference in the amount of heat required to increase the temperature of a sample and a reference. labx.com This method is highly effective for studying the phase transitions of polysiloxanes. dtic.mil
For siloxane polymers, DSC can detect key thermal events such as the glass transition temperature (Tg), crystallization, and melting. nih.gov Polydimethylsiloxanes are known to crystallize readily at low temperatures, a phenomenon that DSC can quantify. dtic.mil The crystallization of polydimethylsiloxane can begin at temperatures around -60°C, with a maximum rate near -80°C under isothermal conditions. dtic.mil DSC thermograms of some polysiloxanes show two distinct melting peaks, which are attributed to different crystalline phases and whose relative magnitudes can be influenced by the cooling rate. dtic.milresearchgate.net By analyzing the endothermic and exothermic peaks in a DSC scan, researchers can determine the temperatures and enthalpies of these phase transitions, providing insight into the material's thermal history and crystalline structure. youtube.com
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. In the study of "Cyclotridecasiloxane, hexacosamethyl-," TGA provides essential data on its decomposition profile, offering insights into the temperature at which degradation begins, the rate of mass loss, and the nature of the decomposition process. While specific, publicly available TGA data for "Cyclotridecasiloxane, hexacosamethyl-" is limited, the thermal behavior of analogous siloxane compounds, particularly high-molecular-weight polysiloxanes and smaller cyclosiloxanes, offers a strong basis for understanding its thermal stability.
Detailed Research Findings
Research into the thermal degradation of polysiloxanes, which share the same siloxane backbone as "Cyclotridecasiloxane, hexacosamethyl-," reveals that decomposition primarily occurs at elevated temperatures. In an inert atmosphere, such as nitrogen, the thermal decomposition of polysiloxanes typically takes place in the range of 400°C to 650°C. gelest.comnih.gov This process is characterized by the depolymerization of the siloxane chains to form smaller, volatile cyclic oligomers. gelest.comnih.govgla.ac.uk For polydimethylsiloxane (PDMS), the main decomposition products are cyclic siloxanes, with hexamethylcyclotrisiloxane (D3) often being a major product, along with other cyclic species like D4 and D5. gla.ac.ukresearchgate.net
The thermal stability of siloxanes is significantly influenced by the surrounding atmosphere. The presence of oxygen can lower the onset of decomposition to approximately 290°C. gelest.comnih.gov Thermo-oxidative degradation proceeds through a different mechanism, involving free radicals and resulting in the formation of products such as carbon monoxide, water, and formaldehyde, ultimately leaving a residue of pure silica (SiO₂) at temperatures above 600°C. gelest.com
For cyclic siloxanes, thermal stability can be influenced by ring strain and molecular weight. While smaller rings like D3 are highly strained, they are also common products of thermal decomposition. Studies on linear siloxanes have shown that thermal stability can be very high, with some suggesting safe operating temperatures up to 400°C or even 425°C. mdpi.com However, other studies indicate that decomposition can become significant at temperatures as low as 350°C over extended periods. mdpi.com The thermal stability of polydimethylsiloxane has been observed to decrease with increasing molecular weight when considering mechanisms like intramolecular and intermolecular redistribution. primescholars.com
Given that "Cyclotridecasiloxane, hexacosamethyl-" is a large, cyclic molecule without the terminal silanol (B1196071) groups that can initiate degradation in linear polymers, it is expected to exhibit high thermal stability. gelest.comnih.gov Its decomposition in an inert atmosphere would likely commence at temperatures exceeding 400°C, proceeding via intramolecular rearrangement to yield a distribution of smaller, more volatile cyclic siloxanes.
The following table summarizes general thermal decomposition data for related siloxane compounds, which can be used to infer the expected behavior of "Cyclotridecasiloxane, hexacosamethyl-".
Interactive Table: Thermal Decomposition Data of Analogous Siloxane Compounds
| Compound/Polymer | Atmosphere | Onset of Decomposition (°C) | Major Decomposition Products | Reference |
| Polydimethylsiloxane (PDMS) | Inert | 400 - 650 | Cyclic Oligomers (D3, D4, etc.) | gelest.comnih.gov |
| Polydimethylsiloxane (PDMS) | Oxygen | ~290 | CO, H₂O, CH₂O, SiO₂ | gelest.com |
| Hexamethyldisiloxane (MM) | Inert | ~350 - 400 | - | mdpi.com |
| Silicone Resins (general) | Nitrogen | 374 - 461 (5% mass loss) | - | nih.gov |
| Silicone Foams | Air | 460 - 700 (major step) | Cyclosiloxanes | rsc.org |
Computational and Theoretical Chemistry of Cyclotridecasiloxane, Hexacosamethyl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are at the forefront of understanding the fundamental properties of molecules like cyclotridecasiloxane, hexacosamethyl-. By solving approximations of the Schrödinger equation, these methods can elucidate the molecule's electronic landscape, preferred geometries, and the energetic favorability of various chemical transformations. youtube.com
Cyclotridecasiloxane, hexacosamethyl-, with its large and flexible Si-O backbone, can adopt a multitude of conformations in a complex potential energy landscape. Conformational analysis through quantum chemical calculations aims to identify the low-energy structures (conformers) and the energy barriers between them. Unlike small, strained rings such as hexamethylcyclotrisiloxane (B157284) (D3), which are nearly planar and rigid, larger rings like D13 are expected to be highly flexible and virtually strain-free. gelest.com The Si-O-Si bond angle in linear polysiloxanes is quite flexible, ranging from 140° to 180°, which allows large rings to adopt low-energy conformations without significant angle or torsional strain.
The ring strain is a critical factor influencing the reactivity of cyclosiloxanes, particularly in ring-opening polymerization (ROP). gelest.com It is quantified as the difference in the heat of formation per monomer unit between the cyclic compound and the corresponding linear polymer. For larger rings, this value approaches zero.
Illustrative Data Table for Ring Strain in Cyclodimethylsiloxanes
| Compound | Ring Size (n) | Ring Strain (kJ/mol per SiO unit) |
|---|---|---|
| Hexamethylcyclotrisiloxane (D3) | 3 | ~12-16 |
| Octamethylcyclotetrasiloxane (B44751) (D4) | 4 | ~0-2 |
| Decamethylcyclopentasiloxane (D5) | 5 | ~0-1 |
| Dodecamethylcyclohexasiloxane (B120686) (D6) | 6 | ~0 |
| Cyclotridecasiloxane, hexacosamethyl- (D13) | 13 | ~0 (predicted) |
This table presents typical literature values for D3-D6 and an extrapolated, predicted value for D13, highlighting the trend of decreasing ring strain with increasing ring size.
Ring-opening polymerization (ROP) is the primary method for synthesizing high molecular weight polysiloxanes from cyclic monomers. gelest.com The thermodynamics of this process are governed by the change in Gibbs free energy (ΔG), which has contributions from both enthalpy (ΔH) and entropy (ΔS). For large, unstrained rings like cyclotridecasiloxane, hexacosamethyl-, the enthalpic contribution from ring strain is negligible (ΔH ≈ 0). mdpi.com
Consequently, the driving force for the polymerization of large cyclosiloxanes is primarily entropic. mdpi.com There is a significant increase in conformational entropy when a cyclic monomer is converted into a long, flexible linear polymer chain, making the entropy change positive (ΔS > 0). mdpi.com Quantum chemical calculations can model the reaction coordinates for both anionic and cationic ring-opening mechanisms, providing activation energies for the initiation and propagation steps. The initiation step in acid-catalyzed polymerization, for instance, involves the protonation of a siloxane oxygen, followed by nucleophilic attack. mdpi.com
Illustrative Energetic Data for ROP of a Large, Unstrained Cyclosiloxane
| Thermodynamic Parameter | Value (Conceptual) | Justification |
|---|---|---|
| ΔHpolymerization | ~ 0 kJ/mol | Negligible ring strain in a large D13 ring. |
| ΔSpolymerization | > 0 J/(mol·K) | Increased conformational freedom of the linear polymer chain relative to the cyclic monomer. mdpi.com |
Molecular Dynamics Simulations of Polymerization Processes
While quantum chemistry excels at describing the electronic details of small systems or single reaction steps, molecular dynamics (MD) simulations are employed to model the collective motion and temporal evolution of larger systems, such as a polymerization reaction in bulk or solution.
MD simulations, particularly those employing reactive force fields (e.g., ReaxFF) or quantum mechanics/molecular mechanics (QM/MM) methods, can model the entire polymerization process. These simulations can track the trajectories of individual atoms as the ring opens and adds to a growing polymer chain. This allows for the dynamic visualization of reaction pathways, including the formation of transition states and intermediate species. For a large monomer like cyclotridecasiloxane, hexacosamethyl-, MD simulations could reveal how the monomer approaches the active center of a growing polymer chain and how its conformational flexibility influences the rate of addition.
The interaction between the catalyst and the cyclosiloxane monomer is crucial for an efficient polymerization process. In anionic ROP, this involves the interaction of a nucleophile (like OH⁻ or a silanolate anion) with a silicon atom in the ring. mdpi.com In cationic ROP, an electrophile (like a proton from a strong acid) interacts with a siloxane oxygen. mdpi.com MD simulations can model these interactions in detail, including the role of solvent molecules and promoters which can significantly affect the reaction rate. gelest.com For example, simulations can show how a promoter like tetrahydrofuran (B95107) coordinates to the cation in an anionic polymerization, increasing its reactivity. gelest.com
Structure-Property Relationships in Macrocyclic Siloxane Systems
The properties of materials derived from cyclosiloxanes are intrinsically linked to the structure of the precursor and the resulting polymer network. osti.gov Computational methods are instrumental in establishing these structure-property relationships. For a large macrocycle like cyclotridecasiloxane, hexacosamethyl-, its primary role would be as a monomer in ROP to form linear polydimethylsiloxane (B3030410).
The key relationship is how the distribution of cyclic species and linear chains of varying lengths—determined by the polymerization equilibrium—affects the bulk properties of the final silicone material. osti.gov The presence of a high concentration of large rings at equilibrium can act as a plasticizer, reducing the viscosity and modulus of the polymer. Computational models can predict this equilibrium distribution based on the thermodynamics of the specific cyclosiloxane system. The flexibility of the Si-O backbone, a property well-described by computational models, is fundamental to the low glass transition temperature, high gas permeability, and thermal stability of silicone polymers. silicones.eu
Predictive Modeling of Polymerization Outcomes and Material Properties
Computational and theoretical chemistry provide powerful tools for predicting the behavior of monomers like Cyclotridecasiloxane, hexacosamethyl- during polymerization and for forecasting the properties of the resulting polymer. These predictive models are invaluable for designing new materials and optimizing synthesis processes, offering insights that can be challenging to obtain through experimental methods alone.
The primary polymerization route for cyclosiloxanes is ring-opening polymerization (ROP), which can be initiated by either anionic or cationic catalysts. gelest.com Theoretical models can elucidate the complex mechanisms of ROP, including the thermodynamics and kinetics of the process. For a large, and therefore relatively unstrained ring like Cyclotridecasiloxane, hexacosamethyl-, computational models can predict the equilibrium position between the cyclic monomer and the linear polymer chain. gelest.com This equilibrium is a critical factor in determining the final polymer yield and molecular weight distribution.
Predictive modeling in this context typically employs a range of computational techniques. Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to calculate the electronic structure, bond energies, and ring strain of the cyclosiloxane monomer. These calculations help in understanding the reactivity of the Si-O bonds and predicting the most likely sites for catalyst attack. Molecular mechanics and molecular dynamics simulations can then be used to model the dynamics of the polymerization process and the conformational behavior of the growing polymer chains.
Predicting Polymerization Outcomes
The outcome of the ring-opening polymerization of Cyclotridecasiloxane, hexacosamethyl- can be predicted by modeling key thermodynamic and kinetic parameters. The Jacobson-Stockmayer theory, for instance, provides a theoretical framework for understanding the equilibrium between cyclic species and linear polymers in polycondensation and ring-opening polymerizations. gelest.com This theory relates the equilibrium concentration of cyclic species to the statistical probability of chain ends meeting to form a ring.
For large rings like Cyclotridecasiloxane, hexacosamethyl-, the ring strain is expected to be negligible, and the thermodynamics of polymerization will be primarily governed by entropic factors. Computational models can quantify these factors and predict the equilibrium monomer concentration.
Below is an illustrative data table showcasing the kind of predictive data that can be generated for the ring-opening polymerization of various cyclosiloxanes. The values for Cyclotridecasiloxane, hexacosamethyl- are hypothetical and based on trends observed for larger cyclosiloxane rings.
Table 1: Predicted Thermodynamic Parameters for Ring-Opening Polymerization of Cyclosiloxanes
| Compound | Ring Size (n) | Ring Strain (kJ/mol) | Predicted Equilibrium Monomer Concentration (wt%) |
|---|---|---|---|
| Hexamethylcyclotrisiloxane (D3) | 3 | 12-16 | < 0.1 |
| Octamethylcyclotetrasiloxane (D4) | 4 | < 1 | ~ 2-3 |
| Decamethylcyclopentasiloxane (D5) | 5 | < 1 | ~ 1-2 |
| Cyclotridecasiloxane, hexacosamethyl- | 13 | ~ 0 | ~ 0.5 |
Note: The data for D3, D4, and D5 are based on established experimental and computational findings. The data for Cyclotridecasiloxane, hexacosamethyl- is a theoretical extrapolation.
Predicting Material Properties
Once the polymerization process is modeled, computational methods can be used to predict the material properties of the resulting polydimethylsiloxane. Molecular dynamics simulations are particularly useful for this purpose. By simulating a representative sample of the bulk polymer, a wide range of physical, thermal, and mechanical properties can be predicted.
Key properties that can be modeled include:
Glass Transition Temperature (Tg): This is a critical property for determining the operating temperature range of the polymer. The low barrier to rotation around the Si-O bond in polysiloxanes contributes to their characteristically low Tg.
Density and Molar Volume: These fundamental properties can be accurately predicted from simulations of the bulk polymer.
Solubility Parameter: This helps in predicting the miscibility of the polymer with other materials and its resistance to various solvents.
Mechanical Properties: Stress-strain curves, Young's modulus, and other mechanical properties can be simulated to understand the polymer's response to deformation.
The following interactive data table provides examples of predicted material properties for a high molecular weight polydimethylsiloxane, such as one that could be formed from the polymerization of Cyclotridecasiloxane, hexacosamethyl-.
Table 2: Predicted Properties of Polydimethylsiloxane
| Property | Predicted Value | Unit |
|---|---|---|
| Glass Transition Temperature (Tg) | -125 | °C |
| Density (at 25°C) | 0.97 | g/cm³ |
| Refractive Index (at 25°C) | 1.40 | - |
| Young's Modulus | 1-3 | MPa |
Note: These values are representative of high molecular weight polydimethylsiloxane and are intended to be illustrative of the type of data generated through predictive modeling.
Advanced Materials Applications and Derivations from Cyclotridecasiloxane, Hexacosamethyl
Precision Synthesis of Poly(dimethylsiloxane) (PDMS) Materials
The synthesis of poly(dimethylsiloxane) (PDMS) from cyclic siloxane monomers is a cornerstone of modern silicone chemistry. Anionic ring-opening polymerization (AROP) is a particularly powerful technique as it can proceed as a living polymerization, enabling a high degree of control over the resulting polymer's characteristics. nih.gov This method is favored for producing well-defined PDMS with low polydispersity and specific functionalities, which are essential for advanced applications. youtube.com
A key advantage of using cyclic siloxanes in a living anionic ring-opening polymerization is the ability to precisely engineer the molecular weight and incorporate specific functional groups at the chain ends. nih.gov The molecular weight of the resulting PDMS is directly controlled by the molar ratio of the cyclosiloxane monomer to the initiator, such as an organolithium compound (e.g., sec-butyl lithium). researchgate.netresearchgate.net This allows for the synthesis of polymers with molar masses ranging from a few thousand to over 200,000 g/mol , often with very narrow molecular weight distributions (polydispersity index, PDI < 1.1). researchgate.netresearchgate.net
The "living" nature of the polymerization, where the propagating chain end remains active, permits the introduction of a wide array of functional end-groups. nih.gov By terminating the reaction with a specifically chosen functionalized chlorosilane, a desired chemical moiety can be precisely attached to the end of the polymer chain. nih.govnih.gov This has been used to create PDMS with terminal groups such as vinyl, methacrylates, norbornenes, and alkyl chlorides. nih.gov Furthermore, post-polymerization modifications, like the hydrosilylation of a terminal Si-H group, can be used to introduce an even broader library of functionalities, including alcohols, esters, and epoxides. nih.govacs.org
The table below summarizes findings from studies on the controlled AROP of hexamethylcyclotrisiloxane (B157284) (D₃), illustrating the precision achievable in PDMS synthesis.
| Target Molar Mass ( g/mol ) | Initiator System | Reaction Conditions | Actual Molar Mass ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 4,900 | sec-BuLi | 30 °C | 4,900 | < 1.1 | researchgate.net |
| 15,200 | sec-BuLi | 20 °C | 15,200 | < 1.1 | researchgate.net |
| 37,800 | sec-BuLi | 40 °C | 37,800 | < 1.1 | researchgate.net |
| 102,700 | sec-BuLi | 50 °C, 4h | 102,700 | 1.05 | researchgate.net |
| 130,500 | sec-BuLi | 50 °C, 8h | 130,500 | 1.08 | researchgate.net |
| 208,400 | sec-BuLi | 50 °C, 28h | 208,400 | 1.40 | researchgate.net |
This interactive table demonstrates how reaction parameters influence the molecular weight and polydispersity of the resulting PDMS.
The controlled, living nature of anionic ROP is exceptionally well-suited for the synthesis of block copolymers. nih.gov By sequentially adding different cyclosiloxane monomers to the living reaction, well-defined all-siloxane block copolymers can be fabricated in a one-pot synthesis. nih.govoclc.org For instance, a PDMS block can be grown first, followed by the addition of a monomer like tetramethyl tetravinyl cyclotetrasiloxane (D₄(V)) to generate a second block of poly(methylvinylsiloxane) (PMVS). nih.gov This results in diblock copolymers (PDMS-b-PMVS) where the vinyl groups on the second block are available for further chemical modification via hydrosilylation. nih.gov
This methodology extends to the creation of hybrid block copolymers containing both siloxane and organic polymer segments. A common strategy involves using a living organic polymer chain, such as living polystyrene initiated with an organolithium reagent, to then initiate the ring-opening polymerization of a cyclosiloxane monomer. researchgate.net This process yields materials like polystyrene-b-polydimethylsiloxane (PS-b-PDMS) triblock copolymers, which combine the properties of both constituent blocks. researchgate.net The ability to create these diverse copolymer architectures, including diblock, triblock, and star-shaped polymers, opens up a vast design space for materials with tailored properties. youtube.comoclc.orgtaylorfrancis.com
Specialty Silicone Elastomers and Resins
The precisely synthesized linear and branched polysiloxanes serve as ideal precursors for high-performance silicone materials, including specialty elastomers and rigid resins. The properties of these final materials are directly dependent on the architecture of the precursor polymers and the subsequent cross-linking process.
High-performance silicone polymers are fabricated from well-defined PDMS precursors. The combination of flexible poly(dimethylsiloxane) blocks with more rigid segments in a block copolymer structure can impart high strength and other valuable properties even to the unvulcanized material. taylorfrancis.com The unusual rheological properties of PDMS, stemming from its highly flexible siloxane backbone, contribute to its character as a viscoelastic material. youtube.com By controlling the molecular weight of the PDMS chains between cross-links, the mechanical properties of the resulting elastomer, such as its softness and elasticity, can be finely tuned. nih.gov For example, using well-defined α-Si–H and ω-norbornene functionalized PDMS macromonomers allows for the synthesis of supersoft PDMS bottlebrush networks with a shear modulus (G') as low as 30 kPa. nih.gov
To transform linear or branched liquid polysiloxane precursors into a solid, elastic network, a cross-linking (or vulcanization) process is required. This process creates covalent bonds between the polymer chains, forming a three-dimensional structure. A predominant method for cross-linking is hydrosilylation, which involves the platinum-catalyzed addition of a silicon-hydride (Si-H) bond across a vinyl group. dur.ac.uk
The functional groups intentionally placed on the precursor polymers, either as end-groups or as pendant groups along the chain, serve as the reactive sites for network formation. nih.govdur.ac.uk For example, a network can be formed by mixing a vinyl-terminated PDMS with a PDMS copolymer containing Si-H side groups in the presence of a platinum catalyst. By varying the ratio of vinyl to hydride groups and the molecular weight of the precursors, the cross-link density can be precisely controlled, thereby dictating the final mechanical properties of the elastomer. In a similar fashion, precursors containing more than two reactive sites can be used as branch points to produce hard, cross-linked silicone resins. youtube.com
Hybrid Materials and Composites Utilizing Siloxane Components
The unique properties of polysiloxanes—such as low surface energy, high gas permeability, thermal stability, and biocompatibility—make them excellent components for creating advanced hybrid materials and composites. researchgate.net By functionalizing the siloxane polymers, they can be covalently bonded to or blended with other materials to create composites with synergistic properties.
Functionalized siloxane copolymers can be chemically attached to inorganic surfaces, such as silica (B1680970), to create hybrid organic-inorganic materials. researchgate.net For example, amine-functionalized PDMS can be used to modify glass surfaces, significantly increasing their water contact angle and rendering them more hydrophobic. researchgate.net In another application, polylactide-siloxane block copolymers functionalized with carboxylic acid groups have been synthesized to act as stabilizers for magnetite nanoparticles, enabling the creation of biocompatible magnetic composites for biomedical applications. vt.edu
More recently, PDMS has been integrated directly into the polymer backbones of both donor and acceptor materials for intrinsically stretchable organic solar cells. rsc.org This simultaneous integration enhances the thermodynamic compatibility of the blend and suppresses large-scale phase separation, leading to devices with both high power conversion efficiency and remarkable mechanical stretchability. rsc.org These examples highlight the versatility of siloxane components in designing a broad range of functional hybrid materials.
Organic-Inorganic Hybrid Composites with Siloxane Linkages
Organic-inorganic hybrid composites leverage the distinct properties of both organic polymers and inorganic materials, often resulting in composites with enhanced thermal, mechanical, and chemical resistance. The siloxane linkage (-Si-O-) derived from the ring-opening of cyclosiloxanes like Cyclotridecasiloxane, hexacosamethyl-, forms the inorganic backbone of these materials.
The primary method for integrating cyclosiloxanes into hybrid composites is through ring-opening polymerization (ROP). Anionic ring-opening polymerization (AROP) is a particularly effective technique for producing high molecular weight polysiloxanes with a narrow molecular weight distribution. orientjchem.org In this process, the cyclic siloxane ring is opened and polymerizes to form a linear polysiloxane chain. By incorporating organic functional groups either on the initial cyclosiloxane monomer or through the use of organic initiators, a hybrid polymer structure is created.
These hybrid materials can be designed to have a siloxane backbone with organic side chains, or they can be formulated as block copolymers containing both polysiloxane and organic polymer segments. orientjchem.org The resulting composites find use in specialized applications such as high-performance coatings, membranes for gas separation, and as matrices for encapsulating sensitive electronic components. The incorporation of siloxane moieties can also enhance properties like endosomal escape for mRNA delivery in lipid nanoparticles. upenn.edu
Table 1: Potential Contributions of Cyclotridecasiloxane, hexacosamethyl- to Hybrid Composites
| Property Enhanced | Mechanism of Enhancement | Potential Application |
| Thermal Stability | The high bond energy of the siloxane (-Si-O-) backbone. | Aerospace components, high-temperature-resistant coatings. |
| Flexibility & Low Tg | Low rotational energy barrier of the Si-O bond. | Elastomers, flexible electronics, biomedical implants. nih.gov |
| Hydrophobicity | Low surface energy imparted by methyl groups. | Water-repellent surfaces, anti-fouling coatings. nih.gov |
| Gas Permeability | High free volume within the polymer matrix. | Gas separation membranes, contact lenses. nih.gov |
Nanostructured Materials Incorporating Siloxane Scaffolds
Siloxane-based polymers are excellent candidates for creating nanostructured materials and scaffolds due to their chemical versatility and biocompatibility. mdpi.comresearchgate.net These scaffolds are three-dimensional porous structures that can mimic the natural extracellular matrix (ECM), making them highly valuable in tissue engineering and regenerative medicine. nih.govnih.gov
The fabrication of siloxane-based nanostructured scaffolds can be achieved through techniques such as electrospinning, phase separation, or self-assembly. nih.gov By polymerizing Cyclotridecasiloxane, hexacosamethyl-, a high molecular weight polysiloxane can be obtained and then processed into nanofibers. These nanofibers form a non-woven mat with high porosity and a large surface-area-to-volume ratio, which is ideal for promoting cell adhesion, proliferation, and differentiation. nih.gov
Furthermore, siloxane chemistry allows for the facile functionalization of these scaffold surfaces, enabling the introduction of bioactive molecules or specific chemical functionalities to elicit desired cellular responses. mdpi.com The merger of siloxane chemistry with molecular imprinting technology can create highly specific nanomaterials for use as detectors, separators, or catalysts. mdpi.com The inherent properties of siloxanes, combined with the controlled architecture of a nanoscale scaffold, can lead to advanced materials for applications ranging from drug delivery to enzyme-like catalysis. upenn.edumdpi.com
Development of Functionalized Siloxane Derivatives
The utility of polysiloxanes derived from precursors like Cyclotridecasiloxane, hexacosamethyl-, is significantly expanded through functionalization. By introducing reactive groups onto the siloxane structure, it is possible to create materials with tailored properties for specific and demanding applications.
Synthesis of Reactive Monomers and Intermediates
The synthesis of functionalized polysiloxanes often begins with the creation of reactive monomers or intermediates. A powerful and widely used method for this is hydrosilylation. researchgate.net This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (C=C). researchgate.net
One strategy involves synthesizing a cyclosiloxane that already contains a reactive group, such as a vinyl or amino group. orientjchem.org This functionalized cyclic monomer can then be copolymerized with non-functional cyclosiloxanes via ROP to introduce specific functionalities along the polymer chain in a controlled manner.
Another versatile approach is to use a functional initiator in the anionic ring-opening polymerization (AROP) of a non-functional cyclosiloxane. nih.gov A specially designed initiator containing a desired functional group (e.g., a protected alcohol, amine, or even a Si-H group) can initiate the polymerization. This results in a linear polysiloxane chain with the functional group located at one end of the chain. This method is key to producing heterotelechelic polymers, which have different functional groups at each end of the polymer chain. nih.gov
Table 2: Examples of Synthetic Strategies for Reactive Siloxane Monomers/Intermediates
| Strategy | Description | Key Reagents/Conditions | Resulting Structure |
| Functional Monomer Synthesis | Pre-functionalization of a cyclosiloxane before polymerization. | Dichlorosilanes, Zinc Oxide orientjchem.org | Cyclic siloxane with pendant functional groups (e.g., vinyl, amino). |
| AROP with Functional Initiator | Use of an initiator bearing a functional group to start polymerization of a cyclosiloxane like D3. nih.gov | Si-H functionalized initiator, D3 monomer, catalyst. | Linear polysiloxane with a functional group at the α-terminus. |
| Hydrosilylation of Dienes | Reaction of a diene with a chlorosilane to create a hydrolyzable monomer. researchgate.net | Terminal dienes, dimethylchlorosilane, Karstedt's catalyst. | Dichloro-silane monomer ready for hydrolysis and polymerization. |
Post-Polymerization Modification Strategies for Tailored Properties
Post-polymerization modification offers a powerful route to functionalized polymers by performing chemical reactions on an existing polymer scaffold. researchgate.netnih.gov This approach allows for the creation of a wide variety of materials from a single parent polymer, ensuring that properties like molecular weight and dispersity are maintained across the different functionalized products. nih.gov
For polysiloxanes, a common strategy involves starting with a polymer that has reactive sites along its backbone, such as pendant vinyl groups or Si-H groups. Radical hydrosilylation is a highly effective method for modifying such polymers. researchgate.net For instance, a polysiloxane with pendant vinyl groups can be reacted with a variety of functional silanes in the presence of a photoinitiator to attach new chemical moieties. This method is compatible with a wide range of functional groups. researchgate.net
Another important modification involves the cross-linking of polysiloxane chains to form elastomeric networks. A novel method involves the self-restructuring of polyhydromethylsiloxane (PHMS) in the presence of a catalyst like tris(pentafluorophenyl)borane. This process involves the transfer of a hydride ion between silicon atoms, leading to the formation of a highly branched and ultimately cross-linked polymer network. nih.gov These modification strategies are crucial for developing advanced materials such as silicone rubbers, specialized coatings, and functional materials for biomedical applications. researchgate.netresearchgate.net
Future Directions and Emerging Research Avenues for Cyclotridecasiloxane, Hexacosamethyl
Sustainable Synthesis and Green Chemistry Methodologies for Siloxanes
The traditional synthesis of siloxanes often involves the use of chlorinated compounds and energy-intensive processes, raising environmental concerns. acs.org The industry is now moving towards more sustainable and "green" manufacturing methods.
A significant area of research is the development of chlorine-free synthesis routes . One promising alternative to chlorosilanes is the use of alkoxysilanes. chemicalindustryjournal.co.uk These can be synthesized through the direct reaction of silicon with alcohols, a process that aligns with the principles of green chemistry by avoiding chlorinated intermediates. chemicalindustryjournal.co.uk Another approach is the use of bio-based feedstocks, such as plant oils, to produce silicones with a reduced carbon footprint. nih.gov
Biocatalysis is also emerging as a powerful tool for sustainable siloxane synthesis. Researchers are exploring the use of enzymes, such as silicatein-α from marine sponges, to catalyze the hydrolysis and condensation of Si-O bonds under mild conditions. expertmarketresearch.com This enzymatic approach offers a more environmentally friendly alternative to traditional chemical catalysis. expertmarketresearch.com
Furthermore, advancements in recycling and depolymerization are crucial for a circular economy in the silicone industry. Room-temperature depolymerization techniques are being developed to convert silicone waste back into its starting monomers, which can then be reused in the production of new polymers. researchgate.net This process not only reduces landfill waste but also saves significant amounts of energy compared to producing silicones from raw materials. researchgate.net
| Green Chemistry Approach | Description | Potential for Cyclotridecasiloxane, hexacosamethyl- |
| Chlorine-Free Synthesis | Utilizes non-chlorinated precursors like alkoxysilanes to avoid the formation of harmful byproducts such as hydrogen chloride. chemicalindustryjournal.co.uk | Could lead to a cleaner synthesis pathway for this large cyclic molecule, reducing its environmental impact. |
| Biocatalysis | Employs enzymes, such as silicatein-α, to catalyze polymerization under mild, environmentally friendly conditions. expertmarketresearch.com | Offers a potential route for the controlled and sustainable synthesis of complex cyclic structures. |
| Recycling via Depolymerization | Breaks down silicone polymers into their constituent monomers at room temperature for reuse, reducing waste and energy consumption. researchgate.net | Could enable the recycling of polymers derived from Cyclotridecasiloxane, hexacosamethyl-, promoting a circular economy. |
| Bio-based Feedstocks | Uses renewable resources like plant oils as starting materials to lower the carbon footprint of silicone production. nih.gov | Could provide a sustainable source for the organic side chains of the cyclosiloxane, enhancing its green credentials. |
Discovery of Novel Catalytic Systems for Controlled Polymerization
The synthesis of well-defined polysiloxanes with specific architectures, which could be conceptually derived from the ring-opening polymerization (ROP) of Cyclotridecasiloxane, hexacosamethyl-, relies heavily on the discovery of novel and highly selective catalysts. The goal is to achieve controlled polymerization, which allows for precise command over molecular weight, dispersity, and the structure of the resulting polymer.
Organocatalysis has emerged as a powerful metal-free alternative for siloxane polymerization. Guanidines and other organic bases have been successfully used as catalysts for the ROP of cyclotrisiloxanes, enabling the synthesis of linear polysiloxanes with controlled molecular weights and narrow dispersities. researchgate.net Binary organocatalytic systems, which combine an organic base with a co-catalyst like (thio)urea, have also been developed to enhance the solubility of initiators and achieve high monomer conversion. researchgate.net
Cationic ROP is another area of active research, with a focus on developing catalysts that minimize side reactions like backbiting and chain transfer. A significant advancement is the use of photoacid catalysts , such as merocyanine-based systems. silicones.euresearchgate.net These catalysts can be activated by light, offering temporal control over the polymerization process. silicones.euresearchgate.net This "on/off" capability is a major step towards the precision synthesis of complex polymer architectures. silicones.euresearchgate.net
Anionic ROP remains a cornerstone of industrial silicone production. Recent research has focused on understanding and controlling the catalysis to suppress the formation of unwanted cyclic byproducts. For instance, it has been shown that certain macrocyclic siloxanes can act as ligands for traditional potassium silanolate catalysts, leading to a significant rate enhancement and a reduction in backbiting reactions. wikipedia.org The use of ionic phosphazene base catalysts also shows promise for rapid and controlled polymerization at low catalyst concentrations. researchgate.net
| Catalytic System | Key Features | Relevance for Large Cyclosiloxanes |
| Organocatalysis (e.g., Guanidines) | Metal-free, allows for controlled polymerization of cyclotrisiloxanes. researchgate.net | Could offer a milder and more selective method for the ring-opening of a large and potentially sterically hindered ring like Cyclotridecasiloxane, hexacosamethyl-. |
| Photo-CROP (e.g., Merocyanine-based) | Light-activated, provides temporal control over polymerization, minimizes side reactions. silicones.euresearchgate.net | Enables the precise synthesis of block copolymers and other complex architectures from large cyclic monomers. |
| Advanced Anionic ROP | Utilizes macrocyclic ligands or powerful phosphazene bases to enhance rate and suppress byproducts. wikipedia.orgresearchgate.net | Could overcome the challenges of polymerizing large rings, which may have different thermodynamic and kinetic profiles compared to smaller cyclosiloxanes. |
Development of Advanced Characterization Techniques for Complex Siloxane Architectures
As synthetic chemists develop methods to create more complex siloxane architectures, such as those that could be derived from Cyclotridecasiloxane, hexacosamethyl-, the need for advanced characterization techniques becomes paramount. These techniques are essential for understanding the molecular structure, weight, and topology of these novel materials.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for siloxane characterization. While ¹H and ¹³C NMR provide information about the organic substituents, ²⁹Si NMR is particularly powerful for elucidating the siloxane backbone. nih.govresearchgate.net It can provide detailed information on the sequence distribution in copolymers, the presence of different siloxane units (linear, branched, cyclic), and the tacticity of the polymer chain. nih.govwikipedia.org High-resolution solution ²⁹Si NMR can be used for the quantitative analysis of microstructure and lot-to-lot variability in polysiloxane copolymers. wikipedia.org
Mass spectrometry (MS) has become an indispensable tool for the analysis of complex polymers. Soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to determine the molecular weight distribution and identify the end-groups of linear and cyclic siloxanes. chemicalindustryjournal.co.ukresearchgate.net Tandem mass spectrometry (MS/MS) can provide detailed structural information by fragmenting the polymer ions. researchgate.net Liquid chromatography coupled with mass spectrometry (LC/MS) is particularly effective for analyzing complex mixtures of polysiloxanes. chemicalindustryjournal.co.uk
Size-Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is a standard method for determining the molecular weight distribution (number-average molecular weight, weight-average molecular weight, and dispersity) of polymers. specialchem.com When coupled with advanced detectors like multi-angle light scattering (MALS), SEC can provide absolute molecular weight values and information about the polymer's conformation in solution. specialchem.com
For understanding the three-dimensional structure and surface properties of complex siloxane materials, microscopy techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are employed. AFM can provide high-resolution images of the surface topography at the nanometer scale, revealing details about the morphology of siloxane-based materials. ace-laboratories.com
| Characterization Technique | Information Provided | Application to Complex Siloxanes |
| ²⁹Si NMR Spectroscopy | Detailed structural information of the siloxane backbone, sequence distribution, and polymer microstructure. nih.govresearchgate.netwikipedia.org | Essential for confirming the successful synthesis of polymers from large cyclic precursors and understanding their detailed architecture. |
| MALDI-TOF and ESI Mass Spectrometry | Molecular weight distribution, end-group analysis, and identification of cyclic and linear species. chemicalindustryjournal.co.ukresearchgate.net | Crucial for analyzing the products of ring-opening polymerization of large cyclosiloxanes and identifying any byproducts. |
| Size-Exclusion Chromatography (SEC/GPC) | Molecular weight averages (Mn, Mw) and dispersity (Đ). specialchem.com | Provides fundamental data on the size and size distribution of polymers derived from Cyclotridecasiloxane, hexacosamethyl-. |
| Atomic Force Microscopy (AFM) | High-resolution 3D surface imaging and morphological characterization. ace-laboratories.com | Allows for the visualization of the nanoscale structure of materials formed from complex siloxane architectures. |
Exploration of Bio-inspired and Biocompatible Siloxane Materials
The inherent biocompatibility of many siloxanes, particularly polydimethylsiloxane (B3030410) (PDMS), has led to their widespread use in biomedical applications. nih.govresearchgate.net Future research aims to build upon this foundation by creating more sophisticated, bio-inspired, and highly biocompatible siloxane materials. This includes exploring the potential of polymers derived from large cyclosiloxanes like Cyclotridecasiloxane, hexacosamethyl-, which could offer unique properties for advanced biomedical devices.
Bio-inspired surface modification is a key area of research. Scientists are drawing inspiration from nature, such as the superhydrophobic surfaces of lotus (B1177795) leaves, to create silicone materials with enhanced properties like self-cleaning and water repellency. chemicalindustryjournal.co.ukgoogle.com These properties are achieved by creating specific micro- and nanostructures on the silicone surface. chemicalindustryjournal.co.uk Such surfaces have potential applications in medical devices to reduce biofouling.
The development of biocompatible and biodegradable siloxane copolymers is another important frontier. By incorporating biodegradable segments, such as poly(ε-caprolactone), into the siloxane backbone, researchers are creating materials that can be used for temporary implants and drug delivery systems that degrade over time in the body. researchgate.netinterraglobal.com The biocompatibility of these materials is often assessed by their interaction with proteins and cells. researchgate.net
Enzymatic synthesis is also being explored to create novel bio-hybrid materials. For example, laccase enzymes have been used to create lignin-siloxane hybrid polymers, combining the properties of a natural polymer with a synthetic one. researchgate.net This approach opens the door to creating a new class of functional and potentially biocompatible materials.
The use of siloxanes in bio-integrated devices is a rapidly growing field. The flexibility and stability of siloxanes make them ideal for creating microfluidic devices for cell culture and analysis, as well as for soft and stretchable electronics for wearable health monitoring. tkk.fiacs.org
| Research Avenue | Description | Potential Relevance for Cyclotridecasiloxane, hexacosamethyl- |
| Bio-inspired Surfaces | Creating surfaces with specific micro/nano-topographies inspired by nature to achieve properties like superhydrophobicity and reduced biofouling. chemicalindustryjournal.co.ukgoogle.com | Polymers derived from this large cyclosiloxane could be functionalized to create advanced biocompatible surfaces for medical implants. |
| Biocompatible Copolymers | Synthesizing copolymers that combine the biocompatibility of siloxanes with the biodegradability of other polymers for applications like temporary implants. researchgate.netinterraglobal.com | Could be a building block for creating novel biocompatible and potentially biodegradable materials with unique mechanical properties due to the large ring structure. |
| Enzymatic Synthesis of Hybrids | Using enzymes to create hybrid polymers from siloxanes and natural materials like lignin, leading to new functional biomaterials. researchgate.net | Offers a green and innovative route to functionalize and incorporate this large cyclosiloxane into bio-hybrid materials. |
| Bio-integrated Devices | Utilizing the flexibility and stability of siloxanes to create advanced devices for cell culture, diagnostics, and wearable electronics. tkk.fiacs.org | The unique properties of polymers derived from this compound could be harnessed for next-generation flexible and biocompatible electronic devices. |
Expanding Application Domains in Emerging Technologies and High-Performance Materials
Beyond their established uses, siloxanes are finding new and exciting applications in a variety of emerging technologies and high-performance materials. The unique properties of the siloxane backbone—flexibility, thermal stability, and low surface energy—make them highly adaptable for innovative solutions. Polymers derived from large-ring cyclosiloxanes like Cyclotridecasiloxane, hexacosamethyl-, could offer enhanced performance in these demanding applications.
In the field of electronics and photonics , siloxanes are being developed for use as low-k dielectrics, photoresist adhesion promoters, and materials for optical waveguides. researchgate.netsisib.com Their good thermal stability and tunable refractive index make them suitable for these applications. researchgate.net Branched benzocyclobutene polysiloxanes, for example, exhibit excellent photo-patterning capabilities and low dielectric properties, which are crucial for the fabrication of advanced electronic components. sika.com
Energy storage is another promising area for siloxane-based materials. They are being investigated for use in lithium-ion batteries and supercapacitors, where they can improve the performance and safety of these devices. nih.govresearchgate.net Siloxanes can be used to modify the surface of electrodes and separators, leading to more durable and efficient energy storage systems. nih.gov For instance, siloxane additives in electrolytes have been shown to boost the high-temperature performance of sodium-ion batteries. researchgate.net
High-performance coatings and adhesives represent a significant market for advanced siloxanes. Their resistance to UV radiation, extreme temperatures, and moisture makes them ideal for durable protective coatings. chemicalindustryjournal.co.uk Epoxy-siloxane hybrid binders are being developed for high-performance coatings with improved thermal stability and corrosion protection. researchgate.net Furthermore, siloxane-based polymer processing aids are emerging as sustainable alternatives to PFAS-based additives in food packaging applications. specialchem.com
The use of polysiloxanes as preceramic polymers is an innovative route to producing silicon carbide (SiC) and silicon oxycarbide (SiOC) ceramics. wikipedia.org This method allows for the fabrication of ceramic materials with complex shapes, which have applications in areas such as additive manufacturing. wikipedia.org
| Application Domain | Description of Siloxane Use | Potential of Cyclotridecasiloxane, hexacosamethyl- derived Polymers |
| Electronics and Photonics | Low-k dielectrics, photoresists, optical waveguides, and materials for image sensors due to their thermal stability and tunable optical properties. researchgate.nettkk.fisisib.com | Could offer superior dielectric properties or enhanced thermal stability for next-generation electronic and photonic devices. |
| Energy Storage | Electrode and separator coatings in batteries and supercapacitors to enhance performance, durability, and safety. nih.govresearchgate.net | May lead to novel electrolyte additives or binder materials with improved electrochemical stability and performance at extreme temperatures. |
| High-Performance Coatings | Durable and weather-resistant coatings, anti-corrosion layers, and sustainable processing aids for packaging. chemicalindustryjournal.co.ukspecialchem.comresearchgate.net | Could form the basis for highly durable and flexible coatings with exceptional resistance to environmental degradation. |
| Preceramic Polymers | Precursors for the synthesis of advanced ceramic materials like SiC and SiOC with complex shapes via pyrolysis. wikipedia.org | The large and complex structure might lead to unique ceramic microstructures with tailored properties for high-performance applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
